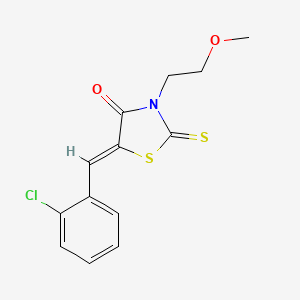
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide
Descripción general
Descripción
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide, also known as CAY10505, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including glycogen synthase kinase 3β (GSK3β), cyclin-dependent kinase 2 (CDK2), and mitogen-activated protein kinase (MAPK). It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin signaling pathway and the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce oxidative stress and inflammation. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin signaling pathway and the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied and has shown potential in the treatment of various diseases. However, it also has some limitations. It has been shown to have low solubility in water, which can limit its use in certain experiments. It also has the potential to interact with other compounds, which can affect its activity.
Direcciones Futuras
There are several future directions for the research of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways. Another direction is to explore its potential in combination with other compounds for the treatment of various diseases. Additionally, there is a need to develop more efficient synthesis methods and to improve its solubility in water for better use in lab experiments.
Aplicaciones Científicas De Investigación
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(4-nitrophenyl)acrylamide has been extensively used in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1-methylpyrrol-2-yl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-18-8-2-3-14(18)9-11(10-16)15(20)17-12-4-6-13(7-5-12)19(21)22/h2-9H,1H3,(H,17,20)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYHVOUSCREZCE-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4723776.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-isopropyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723813.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4723817.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4723829.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4723830.png)
![N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4723838.png)
![2-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4723843.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)
![2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723857.png)
